

Commercial Availability and Suppliers of 2-Cyanotetrahydrofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289

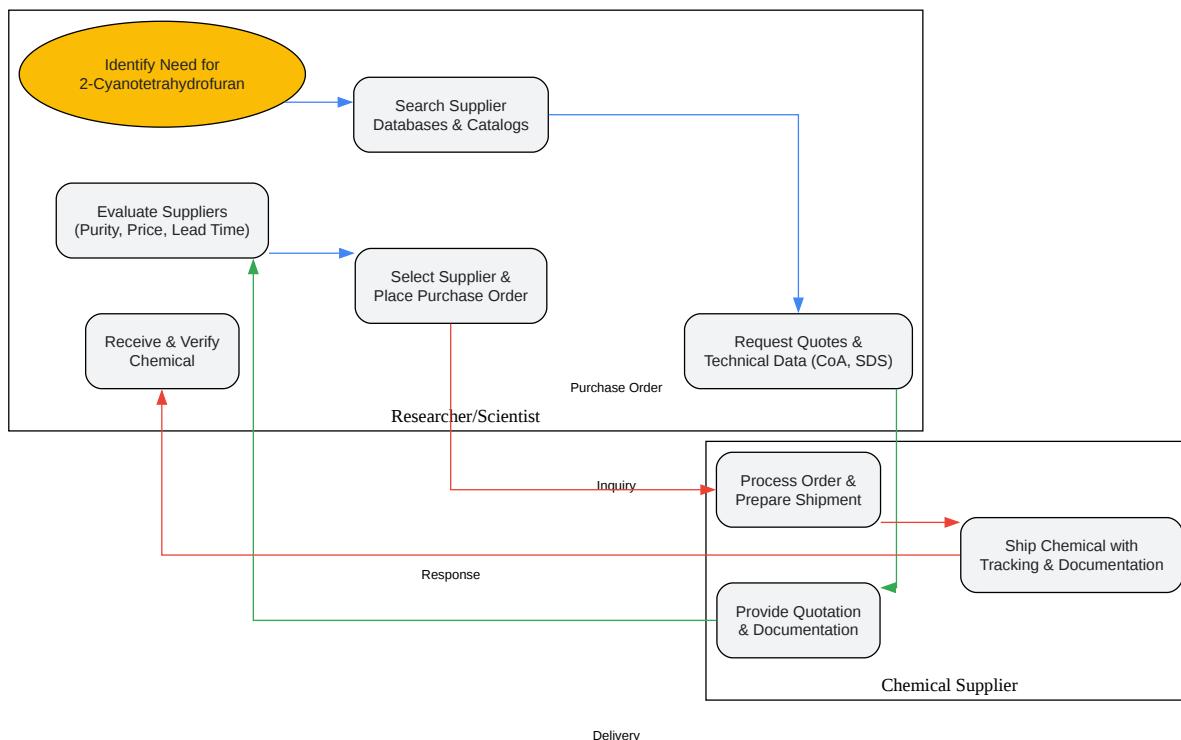
[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing specialized chemical reagents is a critical step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial availability of **2-Cyanotetrahydrofuran**, a key building block in organic synthesis. This document outlines known suppliers, available quantitative data, and a representative synthesis protocol to facilitate its procurement and application in research endeavors.

Introduction to 2-Cyanotetrahydrofuran

2-Cyanotetrahydrofuran (CAS No. 14631-43-7), with the molecular formula C₅H₇NO, is a heterocyclic nitrile that serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a saturated five-membered oxygen-containing ring and a reactive nitrile group, makes it a valuable precursor for the introduction of the tetrahydrofuryl moiety and for further chemical transformations. The furan ring is a prevalent scaffold in many biologically active compounds and approved pharmaceuticals, highlighting the importance of functionalized tetrahydrofurans in medicinal chemistry.^[1] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities.

Commercial Suppliers and Quantitative Data


A survey of chemical suppliers reveals that **2-Cyanotetrahydrofuran** is available from a number of vendors, primarily specializing in research and development quantities. The table below summarizes the available quantitative data from a selection of suppliers to aid in procurement decisions. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Product Code/CAS No.	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	BLD-BL3H9AA52416	Not specified	Inquire	Inquire
(CAS 14631-43-7)				
Bepharm.Ltd	B224578	95%	1g	Inquire
(CAS 14631-43-7)				
Shanghai Yuanye	Not specified	Not specified	Inquire	Inquire
Bio-Technology Co., Ltd.	(CAS 14631-43-7)			
Hangzhou J&H	Not specified	Not specified	Inquire	Inquire
Chemical Co., Ltd.	(CAS 14631-43-7)			

Data is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current data and to request certificates of analysis.

Procurement and Supply Chain Workflow

The procurement of a specialty chemical like **2-Cyanotetrahydrofuran** typically follows a structured workflow, from initial supplier identification to final delivery and quality control. The following diagram illustrates this general process.

[Click to download full resolution via product page](#)

Caption: A typical workflow for procuring specialty chemicals.

Experimental Protocol: Synthesis of 2-Cyanotetrahydrofuran

While specific, detailed protocols for the industrial synthesis of **2-Cyanotetrahydrofuran** are often proprietary, a representative laboratory-scale synthesis can be adapted from established methods for the dehydration of amides. A plausible route involves the dehydration of the corresponding primary amide, tetrahydrofuran-2-carboxamide.

Reaction Scheme:

Materials and Reagents:

- Tetrahydrofuran-2-carboxamide
- Phosphorus pentoxide (P_2O_5) or other suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride)
- Anhydrous, inert solvent (e.g., dichloromethane, toluene)
- Sodium bicarbonate ($NaHCO_3$), saturated aqueous solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend tetrahydrofuran-2-carboxamide in the anhydrous solvent.
- Addition of Dehydrating Agent: To the stirred suspension, carefully add the dehydrating agent (e.g., phosphorus pentoxide) portion-wise at $0\text{ }^{\circ}\text{C}$. Caution: The reaction can be exothermic.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical

method (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

- **Workup:** Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in *vacuo* using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **2-Cyanotetrahydrofuran**.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity levels. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Applications in Drug Development

The tetrahydrofuran motif is a common feature in a number of pharmaceutical agents due to its favorable physicochemical properties, including improved solubility and metabolic stability. The 2-cyano-substituted version of this scaffold provides a handle for the introduction of various functional groups, making it a valuable building block in the synthesis of complex molecules and potential drug candidates. Its utility spans the creation of libraries for high-throughput screening and the targeted synthesis of lead compounds in medicinal chemistry programs.

This guide serves as a starting point for researchers interested in utilizing **2-Cyanotetrahydrofuran**. By providing information on its commercial availability and a representative synthetic route, it aims to streamline the process of incorporating this versatile building block into innovative research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Commercial Availability and Suppliers of 2-Cyanotetrahydrofuran: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187289#commercial-availability-and-suppliers-of-2-cyanotetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com